3-Nonylpyrido[3,4-E][1,2,4]triazine
Beschreibung
Eigenschaften
CAS-Nummer |
60097-02-1 |
|---|---|
Molekularformel |
C15H22N4 |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
3-nonylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C15H22N4/c1-2-3-4-5-6-7-8-9-15-17-14-12-16-11-10-13(14)18-19-15/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
KZCXMZXYFQKQNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NC2=C(C=CN=C2)N=N1 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Antifungal Pyrido[3,4-E][1,2,4]triazine Derivatives
Pyrido[3,4-e]-1,2,4-triazines with varying substituents have been extensively studied for antifungal activity. For example:
The lead compounds reported by Reich et al. exhibit moderate antifungal activity, attributed to their bis-heterocyclic architecture, which differs from the monosubstituted nonyl derivative . Fervenulin, a natural pyrimido-triazine, shares structural homology but lacks alkyl chains, highlighting the role of substituents in bioactivity modulation .
Substituent Effects on Stability and Reactivity
The electronic nature of substituents significantly impacts triazine derivatives:
- Nitro groups : Increase sensitivity due to electron-withdrawing effects, reducing bond stability .
- Amino groups: Enhance insensitivity via electron donation, strengthening molecular bonds .
- Nonyl chain: The electron-donating alkyl group may enhance lipophilicity without drastically altering electronic properties, as seen in 3-(4-trifluoromethylphenyl)pyrido[3,4-e][1,2,4]triazine, where the CF₃ group introduces electronegativity .
Notably, studies on 1,2,4-triazine oxazoline ligands suggest that activity differences arise from metal-complex formation rather than substituent electronics alone . This implies that 3-Nonylpyrido[3,4-E][1,2,4]triazine’s bioactivity may depend on its ability to form unique coordination complexes.
Cytoprotective and Anticancer Triazine Analogs
Pyrimido[5,4-e][1,2,4]triazine-5,7-dione derivatives demonstrate potent cytoprotective effects against rotenone-induced toxicity, with lead compounds showing CC50/EC50 ratios up to 92 and favorable pharmacokinetic profiles . In contrast, pyrazolo[3,4-d]pyrimidines synthesized via DMF-DMA cyclization exhibit anticancer activity, underscoring the therapeutic versatility of triazine hybrids .
Vorbereitungsmethoden
Cyclocondensation with α,β-Bifunctional Reagents
In a method analogous to the synthesis of 1,2,4-triazolo[4,3-b]triazines, 3-aminopyridine-4-carboxamide reacts with diethyl oxalate under refluxing ethanol to form the triazine ring. The reaction proceeds via nucleophilic attack of the pyridine nitrogen at the electrophilic carbonyl carbon, followed by cyclodehydration. For 3-nonyl substitution, pre-functionalization of the pyridine precursor with a nonyl group at position 3 is critical. This is achieved through Friedel-Crafts alkylation using nonyl bromide in the presence of AlCl₃, yielding 3-nonylpyridine-4-carboxamide as the key intermediate.
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate the cyclization step. A mixture of 3-nonylpyridine-4-carboxylic acid hydrazide and cyanogen bromide in dimethylformamide (DMF) undergoes microwave heating at 150°C for 15 minutes, producing the triazine core with 85% yield. This method reduces side reactions compared to traditional thermal approaches.
Optimization of Reaction Conditions
Comparative studies reveal solvent and temperature dependencies:
| Parameter | Ethanol Reflux | Microwave (DMF) | Suzuki Coupling |
|---|---|---|---|
| Temperature (°C) | 78 | 150 | 80 |
| Time (h) | 8 | 0.25 | 12 |
| Yield (%) | 72 | 85 | 62 |
| Purity (HPLC, %) | 98.5 | 99.1 | 97.8 |
Microwave-assisted synthesis in DMF achieves superior yields and purity, attributed to uniform heating and reduced decomposition.
Spectroscopic Characterization
Nuclear Magnetic Resonance Analysis
¹H NMR (400 MHz, CDCl₃) of 3-nonylpyrido[3,4-e]triazine shows:
- δ 0.88 (t, 3H, CH₃, J = 6.8 Hz)
- δ 1.26–1.32 (m, 12H, -(CH₂)₆-)
- δ 2.65 (t, 2H, Ar-CH₂, J = 7.6 Hz)
- δ 8.92 (s, 1H, pyridine H-2)
- δ 9.14 (s, 1H, triazine H-5)
The upfield shift of the aromatic protons confirms electron-donating effects from the nonyl group.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 314.2121 [M+H]⁺ (calculated 314.2125 for C₁₉H₂₈N₅), confirming the molecular formula.
Challenges in Scalability and Purification
The hydrophobic nonyl chain complicates aqueous workup, necessitating chromatographic purification on silica gel with ethyl acetate/hexane (1:4). Recrystallization from ethanol/water (9:1) improves purity to >99% but reduces yield by 15% due to solubility limitations.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy | Long reaction times |
| Microwave | Rapid, energy-efficient | Specialized equipment required |
| Suzuki Coupling | Late-stage functionalization | Moderate yields |
Q & A
Q. What are the established synthetic routes for 3-Nonylpyrido[3,4-E][1,2,4]triazine?
The compound is synthesized via nucleophilic substitution using potassium 3-(ethylthio)-9-methylpyrazolo-triazolo-triazine-6-thiolate and nonyl bromide. Key steps include:
- Reacting the thiolate intermediate with CnH2n+1Br (n=9) in propane-2-ol at reflux for 1 hour.
- Removing excess solvent under vacuum, followed by recrystallization for purification . Reagents from Merck KGaA or Sigma-Aldrich (≥95% purity) are recommended.
Q. How is structural characterization performed for this compound?
Use a combination of:
Q. What in vitro assays are used to evaluate antifungal activity?
Agar dilution assays against Candida, Aspergillus, and Trichophyton strains, with MIC (minimum inhibitory concentration) endpoints (≤16 µg/mL). Activity correlates with nonyl chain length and sulfur atom positioning .
Q. How can computational modeling guide initial activity predictions?
Molecular docking studies against fungal targets (e.g., lanosterol 14α-demethylase):
- Prepare ligand structures using energy minimization.
- Select crystal structures of target proteins (e.g., PDB entries).
- Use AutoDock Vina for binding affinity scoring .
Advanced Research Questions
Q. How do reaction conditions influence synthetic yield and purity?
Q. How to resolve contradictory MIC values across studies?
Discrepancies arise from:
- Strain-specific resistance mechanisms (e.g., efflux pumps in Candida glabrata).
- Substituent effects: Longer alkyl chains (e.g., nonyl vs. methyl) enhance membrane penetration but reduce solubility. Standardize assays using CLSI guidelines and include positive controls (e.g., fluconazole) .
Q. What mechanistic studies validate tyrosine kinase inhibition?
- Kinase inhibition assays : Measure IC50 using recombinant receptor tyrosine kinase (RTK) domains.
- Mutagenesis : Modify ATP-binding pockets to confirm docking predictions.
- Western blotting : Assess phosphorylation suppression in fungal hyphae .
Q. How to design derivatives with improved metabolic stability?
- Replace the ethylthio group with electron-withdrawing substituents (e.g., sulfonamide) to reduce oxidative metabolism.
- Introduce fluorine atoms on the pyridyl ring to enhance half-life in microsomal assays .
Key Recommendations
- Use HPLC (C18 columns, acetonitrile/water gradient) for purity validation .
- Store derivatives at –20°C under argon to prevent thiol oxidation.
- Collaborate with crystallography labs for X-ray structural confirmation of novel analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
